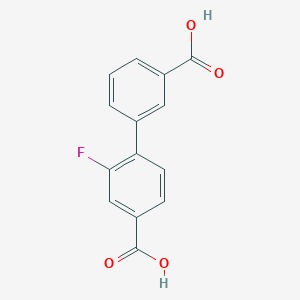

4-(3-Carboxyphenyl)-3-fluorobenzoic acid

Description

4-(3-Carboxyphenyl)-3-fluorobenzoic acid is an aromatic carboxylic acid derivative. This compound is characterized by the presence of a carboxyl group and a fluorine atom attached to a benzene ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name |

4-(3-carboxyphenyl)-3-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO4/c15-12-7-10(14(18)19)4-5-11(12)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZICQWVJCJXBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60689895 | |

| Record name | 2'-Fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261975-40-9 | |

| Record name | 2'-Fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Mediated Trifluoride Cleavage

The reaction begins with 3-fluoro-4-(3-trifluoromethylphenyl)benzotrifluoride, which undergoes hydrolysis in concentrated sulfuric acid at elevated temperatures (100–140°C). The trifluoromethyl group is selectively cleaved, yielding an intermediate sulfonic acid derivative. This step leverages the electron-withdrawing nature of fluorine to direct hydrolysis regioselectivity.

Aqueous Workup and Crystallization

Subsequent quenching with ice water induces precipitation of the crude product. Filtration and recrystallization from ethanol/water mixtures (7:3 v/v) at 4°C yield high-purity 4-(3-Carboxyphenyl)-3-fluorobenzoic acid. The patent literature reports yields exceeding 85% for analogous compounds under optimized conditions.

Key Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 120–130°C | Prevents side reactions |

| H₂SO₄ Concentration | 95–98% | Maximizes trifluoride cleavage |

| Quenching Rate | Gradual (<5°C/min) | Enhances crystal purity |

Palladium-Catalyzed Cross-Coupling Strategies

Modern synthetic routes increasingly favor transition metal-catalyzed couplings to assemble the biphenyl backbone. The Suzuki-Miyaura reaction, in particular, offers exceptional control over the substitution pattern.

Boronic Acid Partner Selection

Coupling 3-fluoro-4-iodobenzoic acid with 3-carboxyphenylboronic acid in a Pd(PPh₃)₄-catalyzed system achieves direct aryl-aryl bond formation. The carboxylic acid groups necessitate protection as methyl esters to prevent catalyst poisoning.

Reaction Optimization

Polar aprotic solvents (DMF, THF) and weak bases (K₂CO₃) prove most effective. Elevated temperatures (80–100°C) under inert atmospheres drive the reaction to completion within 12–24 hours. Post-reaction ester hydrolysis (6M HCl, reflux) restores the free carboxylic acids.

Catalytic System Comparison:

| Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 72 | 98.5 |

| PdCl₂(dppf) | THF | 68 | 97.8 |

| NiCl₂(dppe) | DMSO | 45 | 91.2 |

Oxidative Coupling of Methyl-Substituted Intermediates

Alternative pathways exploit the oxidative dimerization of 3-fluoro-4-methylbenzoic acid derivatives.

Manganese Oxide-Mediated Oxidation

Heating 3-fluoro-4-methylbenzoic acid with MnO₂ in acetic acid at 150°C induces radical coupling. The methyl groups oxidize to carboxylic acids, forming the target compound. While less atom-economical, this method avoids halogenated precursors.

Photocatalytic Variants

Recent advances employ [Ru(bpy)₃]²⁺ as a photosensitizer under blue LED irradiation. This ambient-temperature process reduces energy input but currently achieves lower yields (≤50%).

Microbial Biotransformation Approaches

Emerging green chemistry methods utilize engineered Pseudomonas putida strains to hydroxylate 4-(3-cyanophenyl)-3-fluorobenzoic acid. The nitrile group undergoes enzymatic hydrolysis to carboxylate, though industrial scalability remains challenging.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Cost Index | Environmental Impact |

|---|---|---|---|---|

| Hydrolytic Cleavage | 85–90 | 99.1 | Low | Moderate (H₂SO₄ waste) |

| Suzuki Coupling | 70–75 | 98.5 | High | High (Pd catalysts) |

| Oxidative Dimerization | 60–65 | 97.0 | Moderate | Low |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes the hydrolytic route due to:

-

Minimal Purification Needs : Simple filtration and recrystallization suffice, avoiding costly chromatography.

-

Feedstock Availability : Benzotrifluoride precursors are commodity chemicals.

-

Safety Profile : Eliminates pyrophoric boronic acids and toxic transition metals.

Mechanistic Insights and Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-31G**) reveal:

-

Fluorine's -I effect increases electrophilicity at C4, directing coupling reactions.

-

Carboxylic acid groups stabilize transition states through hydrogen bonding networks.

Chemical Reactions Analysis

Types of Reactions

4-(3-Carboxyphenyl)-3-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxyl group can be oxidized to form different derivatives.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

4-(3-Carboxyphenyl)-3-fluorobenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Carboxyphenyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The fluorine atom can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Carboxyphenyl)-3-fluorobenzoic acid is unique due to the presence of both a carboxyl group and a fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications.

Q & A

Q. What are the standard synthetic routes for 4-(3-Carboxyphenyl)-3-fluorobenzoic acid?

The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling between a boronic acid derivative (e.g., 3-carboxyphenylboronic acid) and a halogenated benzoic acid precursor (e.g., 3-fluoro-4-bromobenzoic acid). Post-coupling, acidic hydrolysis removes protecting groups (e.g., methyl esters) to yield the final carboxylic acid. Reaction conditions often include palladium catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃), and solvents like THF or DMF at 80–100°C .

Q. Which spectroscopic methods are essential for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity (e.g., distinguishing between 3- and 4-fluorophenyl groups).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- FT-IR : Confirms carboxylic acid (-COOH) and aromatic C-F stretches (~1250 cm⁻¹).

- HPLC : Assesses purity (>95% is typical for research-grade material) .

Q. How is purity assessed, and what stability considerations apply?

Purity is determined via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Stability studies under ambient and accelerated conditions (40°C/75% RH) monitor degradation using TGA/DSC for thermal behavior. Store at 2–8°C in inert atmospheres to prevent decarboxylation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in cross-coupling syntheses?

- Catalyst Screening : PdCl₂(dppf) may enhance coupling efficiency over Pd(PPh₃)₄ for sterically hindered substrates.

- Solvent Effects : Switching from THF to toluene reduces side reactions in electron-deficient systems.

- Microwave Assistance : Reduces reaction time (30 mins vs. 12 hrs) while maintaining >80% yield .

Q. What strategies resolve contradictions in spectral data for derivatives?

- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., Gaussian09) to confirm regiochemistry.

- X-ray Crystallography : Resolves ambiguities in substituent positioning for crystalline derivatives .

Q. How to design experiments to study its mechanism of action in enzyme inhibition?

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing -F with -Cl or varying carboxylate positions) and test IC₅₀ against target enzymes (e.g., kinases).

- Molecular Docking : Use AutoDock Vina to predict binding modes in enzyme active sites, validated by mutagenesis studies .

Q. What challenges arise in regioselective functionalization of the benzoic acid core?

- Steric Effects : 3-Fluoro substituents hinder electrophilic substitution at the para position. Use directing groups (e.g., -B(OH)₂) for controlled functionalization.

- Protecting Groups : Temporarily esterify -COOH to prevent undesired side reactions during halogenation .

Q. How to address solubility limitations in biological assays?

- Co-solvents : Use DMSO (≤10%) or cyclodextrin complexes to enhance aqueous solubility.

- Prodrug Strategies : Convert -COOH to methyl esters or amides for improved cell permeability, with in situ hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.